4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Description
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-chlorobenzyl ether moiety at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound is synthesized via nucleophilic substitution, typically involving 3-chlorobenzyl chloride and a hydroxybenzaldehyde precursor under basic conditions (e.g., cesium carbonate in DMF) . The aldehyde functional group at the 1-position makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Its structure is confirmed by NMR (δ 9.83 ppm for the aldehyde proton) and IR spectroscopy (ν 1691 cm⁻¹ for the C=O stretch) . The compound’s purity (>95%) is validated via HPLC, ensuring reliability in downstream applications .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDJZYQDNHQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352774 | |
| Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-16-4 | |
| Record name | 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis Approach
The most common and effective method for preparing 4-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde is via Williamson ether synthesis. This involves the reaction of 3-chlorobenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde (or vice versa) under basic conditions to form the ether linkage.
-
- The phenolic hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
- The resulting phenolate ion acts as a nucleophile, attacking the electrophilic carbon of 3-chlorobenzyl chloride or 3-chlorobenzyl alcohol activated under basic conditions, leading to the formation of the ether bond.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate nucleophilic substitution.
- Reaction temperatures range from ambient to reflux conditions depending on solvent choice and base strength.
- The reaction is monitored by thin-layer chromatography (TLC) to track completion.
-
- Base: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃).
- Solvent: DMF, acetonitrile, or ethanol.
- Temperature: Room temperature to reflux.
- Reaction Time: Typically 6–24 hours.
Yields: Reported yields vary between 80% and 98%, depending on the exact conditions and purification methods employed.
Alternative Base-Mediated Etherification
In some methods, potassium carbonate (K₂CO₃) serves as a milder base to promote the nucleophilic substitution between 3-methoxy-4-hydroxybenzaldehyde and 3-chlorobenzyl chloride in polar aprotic solvents.
-
- Equimolar amounts of 3-methoxy-4-hydroxybenzaldehyde and 3-chlorobenzyl chloride are stirred with excess K₂CO₃ in acetonitrile at room temperature for 24 hours.
- The reaction mixture is then extracted with dichloromethane (DCM), washed with brine, dried over magnesium sulfate, and concentrated.
- Final purification is achieved by recrystallization from ethanol.
-
- Milder conditions reduce side reactions such as hydrolysis.
- Easier handling and safer than strong hydride bases.
Industrial Production Considerations
- Scale-Up: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve product quality.
- Optimization: Solvent and catalyst selection is optimized for cost-effectiveness and environmental compliance.
- Purification: Crystallization and solvent extraction methods are used to achieve high purity.
- Environmental Impact: Preference for greener solvents and bases to minimize hazardous waste.
Data Table: Summary of Preparation Methods
| Method | Reactants | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | 3-methoxy-4-hydroxybenzaldehyde + 3-chlorobenzyl chloride | NaH or KOtBu | DMF or Acetonitrile | Room temp to reflux | 6–24 hours | 85–98 | Strong base, high yield, requires dry conditions |
| Milder Base Etherification | 3-methoxy-4-hydroxybenzaldehyde + 3-chlorobenzyl chloride | K₂CO₃ | Acetonitrile | Room temp | 24 hours | ~80 | Milder, safer, longer reaction time |
| Industrial Continuous Flow | Same as above | Optimized bases | Optimized solvents | Controlled | Continuous | >90 | Scalable, environmentally optimized |
Research Findings and Characterization
- Reaction Monitoring: TLC is commonly used to monitor reaction progress, with solvent systems such as petroleum ether/ethyl acetate (80:20) or dichloromethane/methanol mixtures.
- Purification: Recrystallization from ethanol or ethanol absolute is standard to obtain pure product.
- Spectroscopic Confirmation:
- IR Spectroscopy: Characteristic aldehyde C=O stretch (~1689 cm⁻¹), ether C–O–C stretch (~1255 cm⁻¹).
- ¹H NMR: Aldehyde proton singlet around δ 9.8–10.1 ppm; methoxy singlet around δ 3.8–3.9 ppm; benzylic OCH₂ protons around δ 4.9–5.1 ppm; aromatic protons between δ 7.0–7.5 ppm.
- Mass Spectrometry: Confirms molecular weight of 276.71 g/mol.
- Crystallographic Studies: X-ray diffraction can be used to confirm molecular geometry and packing.
Retrosynthetic Analysis and Computational Approaches
- Retrosynthetic planning tools use extensive reaction databases (e.g., Pistachio, Reaxys) to suggest feasible synthetic routes focusing on one-step etherification reactions.
- Density Functional Theory (DFT) calculations assist in predicting electronic properties, reactivity, and regioselectivity during synthesis.
- Computational chemistry aids in optimizing reaction conditions by modeling transition states and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be transformed into derivatives with enhanced properties. Common reactions include:
- Oxidation: Conversion to corresponding benzoic acids.
- Reduction: Formation of alcohol derivatives.
- Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Research indicates that 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde exhibits significant biological activities, particularly in the following areas:
Antimicrobial Properties:
- The compound has been investigated for its potential antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies show that it may inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Activity:
- Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms that could involve the modulation of enzyme activity or receptor interactions .
Enzyme Inhibition:
- There is ongoing research into its role as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its structural characteristics allow it to interact with biological targets effectively, which may lead to the development of novel therapeutic agents. Potential applications include:
- Therapeutics for Neurodegenerative Diseases: Its inhibitory effects on cholinesterases suggest potential use in treating conditions like Alzheimer's disease .
- Cancer Therapeutics: The compound's anticancer properties position it as a promising candidate for further investigation in oncology .
Industrial Applications
Beyond laboratory settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for large-scale industrial applications where specific chemical properties are required.
Case Studies and Research Findings
A review of recent literature highlights several key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The presence of the methoxy and chlorobenzyl groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
- Key Difference : Bromomethyl substituent replaces 3-chlorobenzyl.
- Synthesis : Prepared via bromination or direct substitution. Crystallographic data (R factor = 0.054) confirms structural integrity .
- Impact : Bromine’s higher electronegativity and reactivity make this compound more suitable for further functionalization (e.g., Suzuki coupling) compared to the chloro analog.
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
- Key Difference : 2,4-Dichlorobenzyl group instead of 3-chlorobenzyl.
Physicochemical Properties
- Trends : Increasing alkoxy chain length (methoxy → ethoxy) elevates molecular weight without significantly altering NMR shifts.
Biological Activity
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound notable for its complex structure, which includes a chlorobenzyl group, a methoxy group, and an aldehyde functional group. This unique arrangement contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H13ClO3
- Molecular Weight : 276.72 g/mol
- Structure : The compound features a methoxy group and a chlorobenzyl moiety attached to a benzaldehyde core, which enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Pseudomonas aeruginosa | Moderate inhibition |
| Bacillus subtilis | Strong inhibition |
The compound's mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
In addition to its antimicrobial effects, the compound has been explored for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 9.8 |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
The biological activity of this compound is believed to arise from its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 3-methoxysalicylaldehyde with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate.
General Reaction Scheme
-
Reagents :
- 3-Methoxysalicylaldehyde
- 4-Chlorobenzyl bromide
- Potassium carbonate (base)
- Solvent: N,N-dimethylformamide (DMF)
- Procedure :
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Study : A study involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Comparative studies against common pathogens showed that this compound outperformed several traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
